molecular formula C25H21N5O4S B13377481 4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate

4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate

Cat. No.: B13377481
M. Wt: 487.5 g/mol
InChI Key: LKJLDAZHADOQOS-CCVNUDIWSA-N
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Description

4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, and thiocyanate

Properties

Molecular Formula

C25H21N5O4S

Molecular Weight

487.5 g/mol

IUPAC Name

[4-[[(E)-[5-cyano-2-hydroxy-4-methyl-6-oxo-1-(2-phenylethyl)pyridin-3-yl]methylidenecarbamoyl]amino]-3-methoxyphenyl] thiocyanate

InChI

InChI=1S/C25H21N5O4S/c1-16-19(13-26)23(31)30(11-10-17-6-4-3-5-7-17)24(32)20(16)14-28-25(33)29-21-9-8-18(35-15-27)12-22(21)34-2/h3-9,12,14,32H,10-11H2,1-2H3,(H,29,33)/b28-14+

InChI Key

LKJLDAZHADOQOS-CCVNUDIWSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=N/C(=O)NC2=C(C=C(C=C2)SC#N)OC)O)CCC3=CC=CC=C3)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC(=O)NC2=C(C=C(C=C2)SC#N)OC)O)CCC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyridine structure, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The thiocyanate group is often introduced in the final step using thiocyanate salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy and thiocyanate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate involves its interaction with specific molecular targets. The cyano and thiocyanate groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl isothiocyanate
  • 4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl cyanate

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